4-(2-Ethyloxiran-2-yl)-1-methylpyrazole
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Overview
Description
4-(2-Ethyloxiran-2-yl)-1-methylpyrazole is a chemical compound that features an oxirane (epoxide) ring and a pyrazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity due to ring strain, while the pyrazole ring is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyloxiran-2-yl)-1-methylpyrazole can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid such as m-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under mild conditions and yields the desired epoxide with high selectivity .
Another method involves the use of catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. This method employs dimethyloxosulfonium methylide and a heterobimetallic La-Li3-BINOL complex as the catalyst, resulting in high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyloxiran-2-yl)-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Ethyloxiran-2-yl)-1-methylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Ethyloxiran-2-yl)-1-methylpyrazole involves the reactivity of its oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The pyrazole ring may also interact with specific biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxiran-2-yl)methanol: This compound also features an oxirane ring and is used in similar applications, such as organic synthesis and polymer chemistry.
7-Methyl-4-(2-methyloxiran-2-yl)oxepan-2-one: Another compound with an oxirane ring, used as a bifunctional monomer and crosslinker in ring-opening polymerizations.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: This compound contains an oxirane ring and is used in the synthesis of various quinoline derivatives.
Uniqueness
4-(2-Ethyloxiran-2-yl)-1-methylpyrazole is unique due to the combination of its oxirane and pyrazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(2-ethyloxiran-2-yl)-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-8(6-11-8)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBLJEIYZZNVDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2=CN(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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